molecular formula C20H17ClO5 B2634816 Isopropyl 5-((2-chlorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate CAS No. 637747-47-8

Isopropyl 5-((2-chlorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate

Cat. No.: B2634816
CAS No.: 637747-47-8
M. Wt: 372.8
InChI Key: ASIMLHBUJITYEV-UHFFFAOYSA-N
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Description

Isopropyl 5-((2-chlorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate is an organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often found in natural fragrances of fruits and flowers. This compound features a benzofuran ring, which is a fused ring system containing both benzene and furan rings, and is functionalized with an isopropyl ester group and a chlorobenzoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 5-((2-chlorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate typically involves multiple steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of ortho-hydroxyaryl ketones with aldehydes or acids.

    Introduction of the Chlorobenzoyl Group: This step often involves Friedel-Crafts acylation, where the benzofuran ring is reacted with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with isopropyl alcohol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 5-((2-chlorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Hydrolysis: 5-((2-chlorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylic acid and isopropyl alcohol.

    Reduction: 5-((2-chlorobenzoyl)oxy)-2-methylbenzofuran-3-methanol.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Isopropyl 5-((2-chlorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying the interactions of esters with biological systems.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.

Mechanism of Action

The mechanism of action of Isopropyl 5-((2-chlorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate depends on its specific application. In biological systems, esters can be hydrolyzed by esterases to release the active carboxylic acid and alcohol, which can then interact with various molecular targets. The chlorobenzoyl group may also participate in interactions with proteins or enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-((2-chlorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate: Similar structure but with an ethyl ester group instead of isopropyl.

    Methyl 5-((2-chlorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate: Similar structure but with a methyl ester group.

    Isopropyl 5-((4-chlorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate: Similar structure but with a chlorine atom at a different position on the benzoyl group.

Uniqueness

Isopropyl 5-((2-chlorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate is unique due to its specific ester and chlorobenzoyl functional groups, which confer distinct chemical and biological properties. The isopropyl group may influence the compound’s solubility and reactivity compared to its ethyl and methyl analogs.

Properties

IUPAC Name

propan-2-yl 5-(2-chlorobenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClO5/c1-11(2)24-20(23)18-12(3)25-17-9-8-13(10-15(17)18)26-19(22)14-6-4-5-7-16(14)21/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASIMLHBUJITYEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC=CC=C3Cl)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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